molecular formula C19H13F3N2O3 B12035280 4-hydroxy-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

4-hydroxy-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B12035280
M. Wt: 374.3 g/mol
InChI Key: FCYOSOYTZKQVHW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-hydroxy-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves multiple steps, typically starting with the preparation of the core pyrroloquinoline structureThe reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-hydroxy-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds include other pyrroloquinoline derivatives and trifluoromethyl-substituted molecules. For example:

Properties

Molecular Formula

C19H13F3N2O3

Molecular Weight

374.3 g/mol

IUPAC Name

9-hydroxy-11-oxo-N-[2-(trifluoromethyl)phenyl]-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C19H13F3N2O3/c20-19(21,22)12-6-1-2-7-13(12)23-17(26)14-16(25)11-5-3-4-10-8-9-24(15(10)11)18(14)27/h1-7,25H,8-9H2,(H,23,26)

InChI Key

FCYOSOYTZKQVHW-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC4=CC=CC=C4C(F)(F)F)O

Origin of Product

United States

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